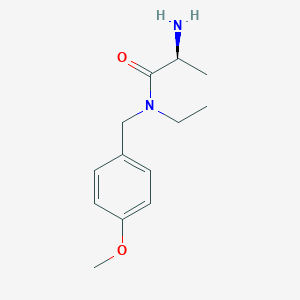

(S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-propionamide

Description

(S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-propionamide is a chiral α-aminoamide derivative characterized by its stereospecific (S)-configuration, an ethyl group, and a 4-methoxybenzyl moiety as N-substituents. The compound’s structure integrates a propionamide backbone, which is frequently utilized in medicinal chemistry due to its balance of hydrophilicity and lipophilicity.

Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For instance, describes a general procedure for synthesizing enantiopure N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamide derivatives, highlighting the importance of protecting groups and chiral resolution techniques .

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-N-[(4-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-15(13(16)10(2)14)9-11-5-7-12(17-3)8-6-11/h5-8,10H,4,9,14H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBSGPGJRVDZQM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)OC)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=C(C=C1)OC)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-ethyl-N-(4-methoxy-benzyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of an amino group, an ethyl side chain, and a methoxy-substituted benzyl moiety contributes to its unique properties. The stereochemistry of the compound is significant, as the (S) configuration may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to enzyme inhibition and receptor modulation. Below are some key findings regarding its biological activity:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of lipoxygenase and cyclooxygenase pathways, which are critical in inflammatory processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially targeting bacterial cell walls or specific enzymes involved in bacterial metabolism.

- Neuroprotective Effects : Some derivatives of similar compounds have demonstrated neuroprotective effects, suggesting that this compound may also have applications in neurodegenerative diseases.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Receptor Binding : The methoxy group may enhance lipophilicity, facilitating better penetration into cellular membranes and interaction with intracellular targets.

- Inhibition of Enzymatic Activity : By mimicking natural substrates or cofactors, the compound may inhibit key enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated moderate activity, suggesting potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotective Properties

In a model of neurodegeneration, derivatives similar to this compound were tested for their ability to reduce neuronal cell death. Results showed that certain modifications enhanced neuroprotective effects, which could be further explored for treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Substitution at the N-Ethyl Group

Replacing the ethyl group with smaller alkyl chains (e.g., methyl) alters steric and electronic profiles. For example:

- (S)-2-Amino-N-(4-methoxy-benzyl)-N-methyl-propionamide () replaces the ethyl group with a methyl, reducing steric bulk. This may increase metabolic clearance due to lower hydrophobicity, though specific pharmacokinetic data are unavailable .

Substituents on the Benzyl Ring

The 4-methoxy group distinguishes the target compound from analogs with halogen or bulky substituents:

- (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide () substitutes 4-methoxy with 2-fluoro, introducing electron-withdrawing effects that could reduce electron density on the aromatic ring, affecting π-π stacking interactions in biological targets .

- N-(4-tert-Butylbenzyl)-2-[4-(methylsulfonylamino)phenyl]propionamide () features a bulky tert-butyl group and sulfonamide, which are common in TRPV1 antagonists. The tert-butyl group enhances hydrophobic interactions but may reduce solubility compared to the methoxy analog .

Backbone Modifications

Propionamide derivatives with extended aromatic systems (e.g., ’s oxazolyl-trifluoromethylphenyl hybrid) exhibit enhanced biological activity in kinase inhibition but suffer from synthetic complexity and lower yields . In contrast, the target compound’s simplicity allows for scalable synthesis and tunable modifications.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis (similar to and ) achieves moderate yields (~50–70%), comparable to fluoro- and tert-butyl analogs .

- Spectroscopic Profiles : IR and NMR spectra of analogs (e.g., ’s pyrazolylmethyl ureas) show that substituents like methoxy induce distinct shifts in carbonyl and aromatic peaks, aiding structural confirmation .

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Use gloves, goggles, and lab coats to prevent contact, as recommended in safety data sheets for structurally similar benzyl esters .

- Ventilation : Work in a fume hood to avoid inhalation of fine powders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.